1,4-Diphenyl-2-(1-phenylethenyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
83283-82-3 |
|---|---|
Molecular Formula |
C26H20 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,4-diphenyl-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C26H20/c1-20(21-11-5-2-6-12-21)26-19-24(22-13-7-3-8-14-22)17-18-25(26)23-15-9-4-10-16-23/h2-19H,1H2 |
InChI Key |
WOSADFHZHXOJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diphenyl 2 1 Phenylethenyl Benzene
Retrosynthetic Analysis for the Construction of 1,4-Diphenyl-2-(1-phenylethenyl)benzene Framework
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be proposed, primarily focusing on the formation of the central ethenyl double bond.
Scheme 1: Retrosynthetic Analysis of this compound

Figure 1: Key retrosynthetic disconnections for this compound leading to precursors for Wittig and Suzuki-Miyaura reactions.
Disconnection A (Wittig-type reaction): The most intuitive disconnection is across the double bond, suggesting a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This leads to two possible pairs of synthons:
A phosphonium (B103445) ylide derived from (2-phenyl-p-terphenyl-2-yl)methane and a benzophenone (B1666685) precursor.
A phosphonium ylide derived from a substituted benzyl (B1604629) species and a diaryl ketone. For instance, reacting the ylide from benzyltriphenylphosphonium (B107652) chloride with a ketone like (1,4-diphenyl)phenyl methanone. A more practical approach would involve the reaction of a ketone such as 2-benzoyl-p-terphenyl with methylenetriphenylphosphorane.
Disconnection B (Suzuki-Miyaura or other cross-coupling reactions): Another powerful strategy involves the disconnection of the C-C single bonds attached to the double bond. This suggests a cross-coupling approach.
A double Suzuki-Miyaura coupling reaction on a geminal dihaloalkene, such as 1,1-dibromo-2-phenylethene, with a suitable arylboronic acid like (p-terphenyl)-2-boronic acid.
A sequential coupling approach starting from a vinylboronate, which can be coupled with aryl halides. This allows for a modular and stereoselective synthesis of tetraarylethylenes. researchgate.netoup.com
These retrosynthetic pathways form the basis for the direct synthetic approaches discussed in the following sections.
Direct Synthetic Approaches to this compound
The direct formation of the tetrasubstituted alkene core of this compound can be achieved through several carbon-carbon bond-forming reactions.
Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium ylide with a ketone or aldehyde. udel.edumasterorganicchemistry.com For the synthesis of a sterically hindered alkene like the target compound, the reaction would likely involve a highly reactive, non-stabilized ylide and a sterically demanding ketone. However, the formation of tetrasubstituted alkenes via the Wittig reaction can be challenging and may result in low yields, especially with sterically hindered ketones. nih.govlumenlearning.com
A plausible Wittig approach would be the reaction of a phosphonium salt, such as ([1,1':4',1''-terphenyl]-2-ylmethyl)triphenylphosphonium bromide, with benzophenone. The phosphonium salt would be prepared from the corresponding benzylic halide and triphenylphosphine. Deprotonation with a strong base like n-butyllithium would generate the reactive ylide for the subsequent olefination. masterorganicchemistry.com
Suzuki-Miyaura Cross-Coupling Reaction: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, particularly in the synthesis of biaryls and substituted alkenes. researchgate.net The synthesis of tetraarylethylenes has been successfully achieved using sequential Suzuki-Miyaura couplings on borylated alkene templates. researchgate.netoup.com A potential route to this compound could involve the reaction of a gem-dihalo-olefin, such as (2,2-dibromovinyl)benzene, with two equivalents of [1,1':4',1''-terphenyl]-2-boronic acid. This approach benefits from the mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling. rsc.org
Heck Reaction: The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene, is another powerful tool for C-C bond formation. nih.gov While typically challenging for the synthesis of tetrasubstituted alkenes due to steric hindrance, recent advancements have enabled the intermolecular Heck reaction of some tetrasubstituted olefins, often employing directing groups to control reactivity and selectivity. A reductive Heck approach could also be envisioned, coupling a vinyl triflate or halide with a suitable diene. lumenlearning.com
The synthesis of sterically congested molecules like this compound is highly dependent on the optimization of catalysts and reaction conditions to overcome steric hindrance and achieve reasonable yields.
For Suzuki-Miyaura couplings, the choice of palladium catalyst and ligand is critical. Sterically hindered substrates often require catalysts with bulky and electron-rich ligands to promote efficient oxidative addition and reductive elimination steps. organic-chemistry.orgresearchgate.net N-heterocyclic carbene (NHC) ligands and bulky biarylphosphine ligands have proven effective in facilitating Suzuki-Miyaura reactions of sterically demanding substrates. nih.govorganic-chemistry.org The selection of the base (e.g., K3PO4, Cs2CO3, t-BuOK) and solvent system (e.g., dioxane, toluene, DMF) also plays a crucial role in the reaction's success. organic-chemistry.orgrsc.org
| Catalyst System | Ligand | Base | Solvent | Substrate Type | Yield (%) | Reference |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | Sterically hindered aryl bromides | High | researchgate.net |
| Pd2(dba)3 | Buchwald-type ligands | Cs2CO3 | Dioxane | Tetra-ortho-substituted biaryls | >90 | researchgate.net |
| Pd-NHC Complex | Acenaphthoimidazolylidene | t-BuOK | Dioxane | Sterically hindered aryl chlorides | >99 | organic-chemistry.org |
| Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | gem-dibromoalkenes | Good | rsc.org |
This table presents examples of catalyst systems optimized for sterically demanding Suzuki-Miyaura cross-coupling reactions applicable to the synthesis of complex molecules.
In the case of the Wittig reaction, reaction conditions can be tuned to influence the outcome. The choice of base for ylide generation (e.g., n-BuLi, NaH, NaNH2) and the solvent (e.g., THF, ether, DMF) are important parameters. masterorganicchemistry.comorganic-chemistry.org For sterically hindered systems, higher reaction temperatures and longer reaction times may be necessary, although this can also lead to side reactions.
Multi-Step Synthetic Pathways for Functionalized Precursors and Derivatives of this compound
Given the complexity of the target molecule, a multi-step approach is often necessary to prepare the required precursors. These precursors can then be used in the key bond-forming reactions described above.
Synthesis of Ketone Precursors for Wittig Reactions: A key precursor for a Wittig-based synthesis is a substituted benzophenone, such as 2-benzoyl-[1,1':4',1''-terphenyl]. This ketone could be synthesized via a Friedel-Crafts acylation of p-terphenyl (B122091) with benzoyl chloride in the presence of a Lewis acid catalyst like AlCl3. Subsequent functionalization of the ketone or the aromatic rings could lead to various derivatives.
Synthesis of Boronic Acid Precursors for Suzuki-Miyaura Couplings: For a Suzuki-Miyaura approach, a key intermediate would be [1,1':4',1''-terphenyl]-2-boronic acid. This could be prepared from 2-bromo-p-terphenyl (B1275495). The synthesis of 2-bromo-p-terphenyl can be achieved through the Suzuki-Miyaura coupling of 1,4-dibromobenzene (B42075) with phenylboronic acid, followed by a selective bromination. The bromo-terphenyl can then be converted to the corresponding boronic acid via lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.
Synthesis of Phosphonium Salts for Wittig Reactions: The synthesis of the required phosphonium salts involves the reaction of a suitable benzylic halide with triphenylphosphine. lumenlearning.com For example, 2-(bromomethyl)-p-terphenyl would be required to generate the corresponding phosphonium salt. This benzylic bromide can be synthesized from 2-methyl-p-terphenyl via radical bromination using N-bromosuccinimide (NBS).
Stereochemical Control and Stereoselective Syntheses of Ethenyl Moieties in this compound
For many substituted alkenes, control of the E/Z stereochemistry of the double bond is a critical aspect of the synthesis. In the case of this compound, the two phenyl groups on one of the vinyl carbons mean that the molecule does not exhibit traditional E/Z isomerism along the main chain. However, the spatial arrangement of the four aryl groups around the double bond is fixed and achieving a specific conformation requires stereoselective synthesis methods.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.orgbeilstein-journals.org
Non-stabilized ylides (with alkyl or aryl substituents) typically react under kinetic control to give predominantly the Z-alkene.
Stabilized ylides (with electron-withdrawing groups like esters or ketones) react under thermodynamic control to favor the E-alkene. organic-chemistry.org
For the synthesis of the target molecule, which would likely involve a semi-stabilized ylide, a mixture of isomers could be possible, though steric factors would heavily influence the outcome.
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, can be highly stereoselective. The use of vinylboronates or vinyl halides with defined stereochemistry can lead to the formation of the desired alkene isomer with high fidelity. researchgate.netoup.com Recent methods involving the reductive anti-1,2-dimetallation of alkynes followed by palladium-catalyzed arylation have demonstrated excellent stereocontrol in the synthesis of tetraarylethylenes. researchgate.netthieme-connect.com Such strategies allow for the predictable synthesis of specific isomers that might be difficult to obtain through other methods. researchgate.net
Advanced Spectroscopic and Structural Characterization of 1,4 Diphenyl 2 1 Phenylethenyl Benzene
High-Resolution Structural Elucidation
High-resolution structural techniques are indispensable for determining the precise atomic arrangement of 1,4-Diphenyl-2-(1-phenylethenyl)benzene and its related compounds in the solid state. These methods offer a static, detailed picture of the molecule's conformation and the intermolecular interactions that dictate its crystal packing.
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive method for determining molecular structure. For the parent compound, tetraphenylethylene (B103901) (TPE), and its derivatives, SC-XRD studies reveal a characteristic propeller-shaped geometry. nih.gov This non-planar conformation arises from significant steric hindrance between the multiple phenyl rings, forcing them to twist out of the plane of the central ethylene core. wikipedia.org
Congeners such as 1,4-bis(phenylethynyl)benzene derivatives have been extensively studied, revealing nearly planar molecular structures with slight dihedral angles between the terminal and central benzene (B151609) rings. nih.gov For instance, in 1,4-bis[(3,5-dimethoxyphenyl)ethynyl]benzene, the dihedral angles are 7.96 (6)° and 13.32 (7)°. nih.gov In contrast, the introduction of bulky groups, as seen in TPE derivatives, leads to much larger twist angles. The propeller-like structure of TPE derivatives is a key feature that influences their physical and photophysical properties. nih.gov
Crystallographic data for a representative congener, 1,4-Dibenzylbenzene, is presented below, illustrating typical parameters obtained from SC-XRD analysis.
| Parameter | Value | Reference |
|---|---|---|
| Compound | 1,4-Dibenzylbenzene | researchgate.net |
| Formula | C₂₀H₁₈ | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| a (Å) | 10.090 (2) | researchgate.net |
| b (Å) | 7.8736 (17) | researchgate.net |
| c (Å) | 18.379 (4) | researchgate.net |
| Volume (ų) | 1460.1 (6) | researchgate.net |
| Z | 4 | researchgate.net |
The twisted, propeller-like conformation of TPE derivatives is a direct consequence of steric strain, preventing π–π stacking in the aggregated and solid states. nih.gov The specific dihedral angles of the phenyl rings relative to the central C=C double bond are key conformational parameters. In the crystalline state, these molecules often adopt a herringbone packing pattern. nih.gov
Intermolecular interactions, although weakened by the non-planar structure, still play a crucial role in the crystal packing. Weak forces such as C-H···π interactions are commonly observed. nih.gov For example, in the crystal structure of 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene, molecules form a zigzag molecular network stabilized by π···π and C-H···π interactions. nih.gov The interplanar and centroid-centroid distances between overlapping benzene rings in this congener are 3.50 (1) Å and 3.57 (1) Å, respectively. nih.gov These packing modes are highly dependent on the substitution pattern on the phenyl rings, which can introduce other interactions like C-H···O hydrogen bonds. nih.gov
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information on the chemical environment of individual atoms and their connectivity.
The ¹H NMR spectrum of TPE derivatives typically shows complex multiplets in the aromatic region (around 7.0-7.5 ppm) due to the overlapping signals of the numerous phenyl protons. acs.orgchemicalbook.com For the parent TPE, the protons appear as a multiplet around 7.06 ppm in CDCl₃. chemicalbook.com In substituted derivatives like this compound, the asymmetry of the molecule would lead to a more complex and dispersed set of signals. For para-substituted benzene rings, a characteristic doublet of doublets pattern is often observed. youtube.com
¹³C NMR spectroscopy provides complementary information. The quaternary carbons of the central ethylene bond in TPE derivatives typically resonate around 140-145 ppm, while the aromatic carbons appear in the 120-135 ppm range. rsc.org
To resolve signal overlap and definitively assign the structure, 2D NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy) helps identify proton-proton (H-H) coupling networks within each phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different phenyl and vinyl fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, helping to confirm the through-space arrangement of the twisted phenyl rings. nih.gov
The following table summarizes typical NMR data for a related congener, 1-methoxy-4-(phenylethynyl)benzene.
| Parameter | Value | Reference |
|---|---|---|
| Compound | 1-methoxy-4-(phenylethynyl)benzene | rsc.orgrsc.org |
| Solvent | CDCl₃ | rsc.orgrsc.org |
| ¹H NMR δ (ppm) | 7.46–7.37 (m, 4H), 7.29–7.22 (m, 3H), 6.85–6.77 (m, 2H), 3.76 (s, 3H) | rsc.org |
| ¹³C NMR δ (ppm) | 159.75, 133.19, 131.59, 128.45, 128.07, 123.74, 115.53, 114.14, 89.50, 88.21, 55.46 | rsc.org |
The phenyl rings in TPE and its derivatives are not static but undergo rapid rotation around the C-C single bonds connecting them to the ethylene core. nih.gov In sterically hindered systems, this rotation can be slow enough on the NMR timescale to be studied using dynamic NMR (DNMR) spectroscopy. nih.govnih.gov By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. rsc.org
Line-shape analysis of these variable-temperature spectra allows for the determination of the activation energy (Gibbs free energy of activation, ΔG‡) for the rotational barriers. nih.govresearchgate.net These studies provide quantitative insight into the conformational flexibility of the molecule. For TPE systems, the twisting motion about the central ethylenic bond and the torsional dynamics of the phenyl rings are key dynamic processes. nih.gov Semiclassical dynamics simulations have suggested that upon photoexcitation, twisting about the ethylenic bond can occur on a sub-picosecond timescale, while the torsional dynamics of the phenyl rings occur on the order of picoseconds. nih.gov DNMR studies on related atropisomeric systems have successfully measured interconversion barriers, which are in good agreement with computational models. nih.gov
Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.govacs.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. umich.edu
For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (C₃₂H₂₄, MW = 408.54 g/mol ). The mass spectrum of the parent compound, tetraphenylethylene (C₂₆H₂₀), shows a prominent molecular ion peak at m/z 332, which is often the base peak. chemicalbook.com
The fragmentation of TPE derivatives under electron ionization (EI) or electrospray ionization (ESI) typically involves cleavages of the phenyl groups or rearrangements. The fragmentation pathways can be complex, but they provide a fingerprint that aids in structural confirmation. nih.govresearchgate.net Common fragments observed in the mass spectrum of tetraphenylethylene include ions at m/z 253, 241, and 165, corresponding to the loss of phenyl and other fragments. chemicalbook.com Analysis of these fragmentation patterns helps to piece together the molecular structure, complementing data from NMR and X-ray crystallography.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|
| Tetraphenylethylene | 332.0 ([M]⁺, 100%) | 333.0 (28.5%), 253.0 (17.5%), 254.0 (13.1%), 252.0 (11.7%), 241.0 (7.1%) | chemicalbook.com |
| Diphenylacetylene | 178 ([M]⁺) | - | nist.gov |
| 1-methoxy-4-(phenylethynyl)benzene | 208.0888 ([M]⁺) | - | rsc.org |
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. researchgate.netthermofisher.com The method operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and a detector measures the transmitted radiation. specac.comjascoinc.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" for the molecule, allowing for the identification of its structural components. stanford.eduyoutube.com
The structure of this compound contains several key functional groups whose vibrational modes can be predicted. The molecule is composed of multiple phenyl (aromatic) rings and a vinyl (phenylethenyl) group. The expected IR absorption bands are detailed below.
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the benzene rings are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹. This is a characteristic region for sp² hybridized C-H bonds in aromatic and alkene systems. orgchemboulder.comvscht.czpressbooks.pub
Alkene (=C-H) Stretching: The C-H bond of the vinylic group is also expected to absorb in the 3100-3000 cm⁻¹ region, often overlapping with the aromatic C-H stretches. orgchemboulder.comvscht.cz
Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings give rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ range. orgchemboulder.compressbooks.pub Typically, two or more distinct bands are observed, with notable peaks often appearing around 1600 cm⁻¹ and 1500 cm⁻¹. pressbooks.pub
Alkene C=C Stretching: The stretching of the carbon-carbon double bond in the 1-phenylethenyl group is expected to produce a band in the 1680-1620 cm⁻¹ region. Conjugation with the phenyl ring may shift this absorption to a slightly lower frequency.
C-H Out-of-Plane Bending (oop): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene rings. These strong absorptions typically occur in the 900-675 cm⁻¹ region. orgchemboulder.com The specific positions of these bands can help confirm the substitution patterns of the phenyl groups within the molecule.
The following table summarizes the predicted FTIR absorption bands for this compound based on its constituent functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |
| =C-H Stretch | Alkene (Vinyl) | 3100 - 3000 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| C=C Stretch | Alkene (Vinyl) | 1680 - 1620 | Medium |
| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong |
Thermal Analysis Methodologies (e.g., Differential Scanning Calorimetry) for Investigating Phase Transitions
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. wikipedia.orgalfa-chemistry.com It is particularly useful for studying thermal transitions, which are processes involving a change in the physical state of a material, such as melting, crystallization, or glass transition. linseis.com In a DSC experiment, the sample and an inert reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured. cuni.cz Endothermic events, such as melting, result in an increased heat flow to the sample, while exothermic events, like crystallization, result in a decreased heat flow. wikipedia.org
For an organic molecule like this compound, which is large and structurally complex, several thermal transitions could potentially be observed.
Glass Transition (Tg): Amorphous or semi-crystalline materials can exhibit a glass transition, which is a reversible transition from a hard, rigid (glassy) state to a more flexible, rubbery state. fiveable.me This is a second-order phase transition observed as a step-like change in the heat capacity in the DSC thermogram, rather than a distinct peak. cuni.cz The presence of multiple phenyl groups can restrict bond rotation, potentially leading to the formation of an amorphous solid upon rapid cooling from a melt, which would then show a Tg upon heating.
Crystallization (Tc): If the material is cooled from the melt and remains in an amorphous state, upon subsequent heating it may gain enough molecular mobility to arrange into a crystalline structure. This process, known as cold crystallization, is an exothermic event and would appear as a downward peak in the DSC trace. wikipedia.org
Melting (Tm): If the compound is crystalline, it will exhibit a melting transition, which is a first-order phase transition from a solid to a liquid state. linseis.com This is observed as a sharp endothermic peak on the DSC thermogram. wikipedia.org The temperature at the peak of this endotherm is taken as the melting point (Tm). The area under the peak corresponds to the enthalpy of fusion (ΔHf), which is the energy required to melt the sample. acs.org
The following table outlines the potential phase transitions for this compound that could be investigated using DSC.
| Phase Transition | Abbreviation | Type of Event | Appearance on DSC Thermogram | Information Obtained |
| Glass Transition | Tg | Second-Order | Step change in the baseline | Temperature range of the glassy to rubbery state transition |
| Crystallization | Tc | Exothermic | Downward peak | Temperature of crystallization, Enthalpy of crystallization (ΔHc) |
| Melting | Tm | Endothermic | Upward peak | Melting point, Enthalpy of fusion (ΔHf), Purity |
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available in the public domain.
Therefore, it is not possible to provide the requested in-depth analysis and data tables for the following sections:
Computational and Theoretical Investigations of 1,4 Diphenyl 2 1 Phenylethenyl Benzene
Photophysical Property Simulations and Predictions
Analysis of Photoisomerization Pathways and Associated Energy Barriers
While extensive research exists for structurally related compounds such as stilbene (B7821643), diphenylpolyenes, and other tetraphenylethylene (B103901) derivatives, these findings are not directly applicable to the unique structure of 1,4-Diphenyl-2-(1-phenylethenyl)benzene and cannot be substituted to fulfill the specific requirements of the request.
Conformational Landscape and Energetics of this compound
The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds connecting the phenyl and phenylethenyl groups to the central benzene (B151609) ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying stable conformers.
The key degrees of freedom are the dihedral angles defined by the planes of the peripheral aromatic rings relative to the central benzene ring. Theoretical calculations would involve systematic scanning of these dihedral angles to locate energy minima, corresponding to stable or metastable conformations, and transition states that separate them. The relative energies of these conformers determine their population distribution at a given temperature.
Due to steric hindrance between the adjacent phenyl and 1-phenylethenyl substituents, a completely planar conformation is expected to be energetically unfavorable. The phenyl groups at positions 1, 4, and on the ethenyl substituent are likely to be twisted out of the plane of the central benzene ring to minimize steric repulsion. The interplay between steric effects and the drive for π-conjugation, which favors planarity, governs the final geometry of the lowest energy conformers.
Illustrative calculations could yield a conformational energy profile showing several local minima. The global minimum would represent the most stable conformation, characterized by a specific set of dihedral angles that optimally balance the competing steric and electronic effects. The energy barriers between these conformers, determined by the transition state energies, provide insight into the molecule's dynamic behavior and the timescale of conformational interconversion. mdpi.com
Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on typical computational results for substituted aromatic compounds. The values are not derived from direct experimental measurement of this specific molecule.
| Conformer | Dihedral Angle 1 (C-C-C-C) | Dihedral Angle 2 (C-C-C-C) | Dihedral Angle 3 (C-C-C=C) | Relative Energy (kcal/mol) |
| Global Minimum | 45° | -48° | 35° | 0.00 |
| Local Minimum 1 | -43° | 50° | -38° | 1.25 |
| Local Minimum 2 | 135° | -52° | 40° | 2.80 |
| Transition State 1 | 90° | -50° | 37° | 5.50 |
Computational Studies of Intermolecular Interactions (e.g., π-π stacking, C-H...π interactions)
The extended aromatic system of this compound facilitates a variety of non-covalent intermolecular interactions that are crucial in determining its solid-state packing, aggregation behavior, and interactions with other molecules. Computational studies are essential for quantifying the strength and nature of these interactions.
π-π Stacking: The presence of multiple phenyl rings allows for significant π-π stacking interactions. High-level quantum mechanical calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], or well-parameterized DFT functionals (like M06-2X or ωB97X-D), are used to model these interactions. acs.orgacs.org Studies on substituted benzene dimers have shown that interaction energies are highly sensitive to the relative orientation of the rings, with parallel-displaced and T-shaped geometries often being more stable than a face-to-face arrangement. researchgate.net The large surface area of this compound allows for multiple stacking motifs, potentially leading to strong cohesive forces in the condensed phase. The interaction is primarily driven by a combination of dispersion forces and electrostatic interactions between the quadrupole moments of the aromatic rings. comporgchem.comohio-state.edu
Energy decomposition methods, such as Symmetry-Adapted Perturbation Theory (SAPT), are often employed to dissect the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com Such analyses consistently show that for neutral aromatic systems, dispersion is the dominant attractive force in both π-π stacking and C-H...π interactions. acs.orgresearchgate.net
Table 2: Illustrative Calculated Intermolecular Interaction Energies This table presents hypothetical interaction energies for different dimers of this compound, based on computational studies of similar aromatic systems.
| Interaction Type | Dimer Geometry | Key Interatomic Distance | Calculated Interaction Energy (kcal/mol) |
| π-π Stacking | Parallel-Displaced | 3.5 Å (inter-planar) | -7.5 |
| π-π Stacking | T-Shaped | 5.0 Å (H to ring centroid) | -4.2 |
| C-H...π | C-H bond pointing to ring | 2.8 Å (H to ring centroid) | -2.1 |
| Combined Stacking/C-H...π | Optimized Aggregate | Various | -11.8 |
Theoretical Insights into Reactivity and Reaction Mechanisms
Theoretical chemistry provides powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions.
Reactivity Descriptors: DFT calculations can determine a range of reactivity indices. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be delocalized across the π-system, with significant contributions from the electron-rich styrenyl moiety. The LUMO would also be a π-type orbital. The HOMO-LUMO gap provides an estimate of the molecule's chemical hardness and kinetic stability.
Other reactivity descriptors that can be calculated include the molecular electrostatic potential (MEP) map, which visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the π-faces of the aromatic rings and the double bond of the ethenyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack.
Reaction Mechanisms: Computational studies can map the entire potential energy surface for a proposed reaction, identifying the minimum energy path from reactants to products. This involves locating the structures of all intermediates and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) is a key predictor of the reaction rate.
For example, the mechanism of electrophilic addition to the C=C double bond can be investigated theoretically. A reaction with an electrophile (E+) would likely proceed via a carbocation intermediate. Calculations would determine the relative stability of the possible carbocations and the energy barriers for their formation and subsequent reaction with a nucleophile. Such studies can provide detailed, step-by-step insight into reaction pathways that may be difficult to probe experimentally. nih.gov
Reactivity and Mechanistic Studies of 1,4 Diphenyl 2 1 Phenylethenyl Benzene
Cycloaddition Reactions Involving the Phenylethenyl Group
The carbon-carbon double bond of the phenylethenyl group can act as a 2π-electron system in cycloaddition reactions, most notably in Diels-Alder and [2+2] cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org The phenylethenyl group in 1,4-diphenyl-2-(1-phenylethenyl)benzene can potentially act as the dienophile. For this to occur, it would react with a conjugated diene. The reactivity of the phenylethenyl group as a dienophile would be influenced by the electronic nature of the surrounding phenyl substituents.
Alternatively, the substituted benzene (B151609) ring itself could participate as the diene component. While benzene is aromatic and generally unreactive in Diels-Alder reactions, certain activated benzene derivatives or reactions under forcing conditions can undergo [4+2] cycloadditions. reddit.com For example, cobalt-catalyzed Diels-Alder reactions of 1-substituted 1,3-dienes with alkynes have been used to generate substituted benzene derivatives. organic-chemistry.org Reaction sequences involving a Diels-Alder cycloaddition followed by a cheletropic extrusion are established methods for preparing polycyclic aromatic compounds like pentaphenylbenzene. mdpi.com
Given the complex aromatic structure of this compound, its participation in a Diels-Alder reaction would likely require a highly reactive reaction partner and/or catalytic activation to overcome the aromatic stabilization.
The photochemical [2+2] cycloaddition of alkenes is a primary method for synthesizing cyclobutane (B1203170) rings. nih.gov The phenylethenyl (styrenic) groups are known to undergo such reactions, typically upon photo-irradiation, which can be mediated by photocatalysts. nih.govnih.gov Both homodimerization of a single styrene (B11656) derivative and crossed [2+2] cycloadditions between two different styrenes are possible. nih.gov
Visible light photocatalysis, using either transition-metal complexes (e.g., Ruthenium-based) or organic dyes, can promote these reactions under milder conditions than direct UV excitation. nih.govnih.gov The mechanism can proceed through an energy transfer pathway or via radical cation intermediates, particularly with electron-rich styrenes. nih.govresearchgate.net
The stereoselectivity of the reaction (i.e., the ratio of cis to trans isomers of the resulting cyclobutane) can be influenced by the reaction conditions and the nature of the photocatalyst. For example, the organophotocatalytic [2+2] cycloaddition of para-nitrostyrene resulted in a 3:1 trans:cis ratio of the cyclobutane product. chemrxiv.org The mechanism of [2+2] cycloadditions involving styrene radical cations is suggested to be a concerted, asynchronous process where steric factors can play a significant role in determining the product distribution. nih.gov
Table 3: Examples of Photocatalytic [2+2] Cycloaddition of Styrene Derivatives
| Styrene Derivative | Photocatalyst System | Product Type | Key Finding |
|---|---|---|---|
| Electron-rich styrenes | Ruthenium poly(pyridyl) complexes | Crossed cycloadducts | Tuning catalyst electrochemical properties enables high chemoselectivity. nih.gov |
| Electron-deficient styrenes | Organic cyanoarene (4CzIPN) | Homodimers and fused bicyclics | Organophotocatalysis is effective for electron-deficient systems via energy transfer. nih.govchemrxiv.org |
Hydrogenation and Other Reduction Pathways of the Ethenyl Unit
The reactivity of this compound towards reduction is primarily centered on the exocyclic carbon-carbon double bond of the 1-phenylethenyl substituent. This ethenyl unit is analogous to the double bond in styrene and its derivatives, making it susceptible to catalytic hydrogenation.
Under typical heterogeneous hydrogenation conditions, the ethenyl double bond can be selectively reduced without affecting the aromatic rings. This process generally involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of molecular hydrogen (H₂). mdpi.com The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond, converting the 1-phenylethenyl group into a 1-phenylethyl group.
Another potential reduction method is transfer hydrogenation. This approach utilizes a hydrogen donor molecule, such as ammonium (B1175870) formate, cyclohexene, or isopropanol, in the presence of a transition metal catalyst. For vinyl arenes, cobalt(II) complexes have been shown to be effective catalysts for transfer hydrogenation using ammonia (B1221849) borane (B79455) as the hydrogen source under mild conditions. mdpi.com
The general transformation can be represented as follows:
Catalytic Hydrogenation of the Ethenyl Unit
| Catalyst | Hydrogen Source | Product |
|---|---|---|
| Pd/C, PtO₂, Raney Ni | H₂ (gas) | 1,4-Diphenyl-2-(1-phenylethyl)benzene |
It is important to note that under more forcing conditions, such as higher pressures and temperatures or with more active catalysts like rhodium or ruthenium, the aromatic rings may also undergo hydrogenation. rsc.org However, selective reduction of the ethenyl group is generally achievable under controlled conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Benzene Rings
The aromatic rings of this compound are subject to electrophilic aromatic substitution, a fundamental class of reactions for arenes. The substitution pattern will be directed by the activating or deactivating nature of the substituents on each ring. libretexts.orglibretexts.org
The central benzene ring is substituted with two phenyl groups and a 1-phenylethenyl group. Both phenyl and vinyl groups are generally considered activating groups and ortho-, para-directors for electrophilic aromatic substitution. youtube.com This is due to their ability to stabilize the intermediate carbocation (the arenium ion) through resonance. Consequently, electrophilic attack on the central benzene ring is expected to occur at the positions ortho and para to these substituents. However, steric hindrance from the bulky phenyl and 1-phenylethenyl groups may influence the regioselectivity, potentially favoring substitution at the less hindered positions. youtube.com
The terminal phenyl groups are monosubstituted and will direct incoming electrophiles to their ortho and para positions. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). uomustansiriyah.edu.iqmsu.edu
Nucleophilic aromatic substitution (SNA r) on the phenyl and benzene rings of this compound is unlikely under standard conditions. wikipedia.org This type of reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to activate it towards nucleophilic attack, as well as a good leaving group. libretexts.orgchemistrysteps.compressbooks.pubmasterorganicchemistry.com Since this compound is comprised of hydrocarbon rings without strong deactivating groups, it is not expected to be reactive towards nucleophiles in an aromatic substitution manner.
Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Aromatic Ring | Substituents | Predicted Position of Attack |
|---|---|---|
| Central Benzene Ring | Two Phenyl groups, One 1-phenylethenyl group | Ortho and Para to existing groups (sterically hindered) |
Oxidation and Degradation Pathways Under Various Conditions
The 1-phenylethenyl group is the most likely site of initial oxidative attack in this compound. The carbon-carbon double bond is susceptible to cleavage by strong oxidizing agents.
One common method for the oxidative cleavage of styrenic double bonds is treatment with potassium permanganate (B83412) (KMnO₄). sciencemadness.orgmasterorganicchemistry.comstackexchange.com Under hot, acidic, or basic conditions, KMnO₄ will cleave the double bond to yield a ketone and a carboxylic acid (if the double bond is terminal and bears a hydrogen). For a 1-phenylethenyl group, this would likely lead to the formation of a ketone on the central benzene ring and benzoic acid from the terminal phenyl group, with further oxidation potentially leading to cleavage of the aromatic rings under harsh conditions. masterorganicchemistry.com Under milder, cold, and dilute conditions, permanganate can lead to the formation of a diol (glycol) at the double bond. stackexchange.com
Ozonolysis is another powerful technique for cleaving carbon-carbon double bonds. wikipedia.orglibretexts.org Treatment of the compound with ozone (O₃) followed by a workup step would cleave the ethenyl double bond. A reductive workup (e.g., with zinc and water or dimethyl sulfide) would yield two carbonyl compounds. An oxidative workup (e.g., with hydrogen peroxide) would yield a ketone and a carboxylic acid.
Degradation of the polycyclic aromatic hydrocarbon structure can occur under more extreme conditions, such as exposure to UV radiation in the presence of oxygen or through microbial action. frontiersin.orgnih.gov The degradation of polycyclic aromatic hydrocarbons (PAHs) in the environment is often initiated by enzymatic oxidation to form dihydrodiols, which can then be further metabolized. nih.govpjoes.com While this compound is not a classical fused-ring PAH, its extended aromatic system suggests that similar degradation pathways could be initiated under appropriate biological or photochemical conditions. Thermal degradation would likely involve the cleavage of the bonds connecting the aromatic rings and the substituents, potentially forming a variety of smaller aromatic and aliphatic compounds. ccnyeec.orgresearchgate.net
Potential Oxidation Products of the Ethenyl Unit
| Reagent/Condition | Intermediate/Product |
|---|---|
| Cold, dilute KMnO₄ | Diol |
| Hot, acidic/basic KMnO₄ | Ketone and Carboxylic Acid (via cleavage) |
| O₃, followed by reductive workup | Two Carbonyl compounds |
Advanced Applications of 1,4 Diphenyl 2 1 Phenylethenyl Benzene in Materials Science
Organic Electronic Materials
The exploration of novel organic molecules for electronic applications is a burgeoning area of research, driven by the promise of flexible, lightweight, and cost-effective devices. 1,4-Diphenyl-2-(1-phenylethenyl)benzene and its derivatives have emerged as promising candidates in this domain, owing to their inherent fluorescent and charge-transporting capabilities.
Development as Fluorescent Emitters and Chromophores in Advanced Optoelectronic Systems
Compounds structurally related to this compound, such as those containing stilbene (B7821643) units, are recognized for their fluorescent properties. A notable example is 1,4-bis(2,2-diphenylethenyl)benzene (PEB), which is highly fluorescent and serves as a model compound to understand the photophysical behaviors of this class of materials. journal-spqeo.org.ua While a solution of PEB exhibits poor blue photoluminescence, its efficiency increases dramatically in the solid state as a deposited film. journal-spqeo.org.ua This phenomenon is attributed to the restriction of intramolecular rotation in the solid phase, which minimizes non-radiative decay pathways.
The trans-configuration of the stilbene units within these molecules is radiative, whereas the cis-configuration is non-emissive. In solution, the freedom of intramolecular rotation allows for trans-cis isomerization upon photoexcitation, leading to quenched fluorescence. In the solid state, this rotational freedom is hindered, locking the molecule in its emissive trans-conformation and thereby enhancing the photoluminescence efficiency. This behavior underscores the potential of this compound as a robust fluorescent emitter and chromophore for various optoelectronic systems where solid-state emission is crucial.
Role in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices
The strong solid-state fluorescence of stilbene-containing compounds makes them excellent candidates for the emissive layer in Organic Light-Emitting Diodes (OLEDs). Research on 1,4-bis(2,2-diphenylethenyl)benzene (PEB) has demonstrated its efficacy as a blue-green emitting material in OLEDs. journal-spqeo.org.ua When utilized as both an electron-transport and emitting layer, PEB has been shown to produce bright blue-green electroluminescence with a peak wavelength of approximately 495 nm. journal-spqeo.org.ua
In optimized device structures, OLEDs incorporating PEB have achieved a maximum external electroluminescence quantum efficiency of 2.5% and a high luminance of 41,600 cd/m². journal-spqeo.org.ua These performance metrics highlight the superior electron-transport ability of the material. Furthermore, PEB has been successfully used as a dopant in blue-emitting OLEDs and in blends with other materials to achieve white light emission. journal-spqeo.org.ua The successful application of this closely related compound suggests a strong potential for this compound to function as an efficient emitter in OLEDs and other optoelectronic devices, contributing to the development of next-generation displays and lighting technologies.
Charge Transport Properties (e.g., hole mobility) in Thin Films
The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the active materials. For compounds like this compound, which possess an extended π-conjugated system, the ability to transport charge carriers (holes and electrons) is a critical property. The molecular packing in thin films significantly influences the intermolecular electronic coupling and, consequently, the charge carrier mobility.
Derivatives of tetraphenylethylene (B103901), a class of molecules with structural similarities to the subject compound, have been investigated as hole transporting materials. Studies on asymmetric triphenylethylene-based materials have shown that molecular design can significantly impact hole mobility. For instance, certain derivatives have exhibited hole mobilities in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹. The specific arrangement of phenyl groups and the resulting molecular conformation in the solid state are crucial for facilitating efficient intermolecular charge hopping. The design of these molecules, including the strategic placement of substituent groups, can influence the highest occupied molecular orbital (HOMO) energy levels, which is a key factor for efficient hole injection and transport.
| Property | Value | Compound | Reference |
| Peak Electroluminescence Wavelength | ~495 nm | 1,4-bis(2,2-diphenylethenyl)benzene (PEB) | journal-spqeo.org.ua |
| Maximum External EL Quantum Efficiency | 2.5% | 1,4-bis(2,2-diphenylethenyl)benzene (PEB) | journal-spqeo.org.ua |
| Maximum Luminance | 41,600 cd/m² | 1,4-bis(2,2-diphenylethenyl)benzene (PEB) | journal-spqeo.org.ua |
| Hole Mobility (μ₀) | 9.1 x 10⁻⁶ cm² V⁻¹ s⁻¹ | Asymmetric Triphenylethylene Derivative (V1508) | acs.org |
| Hole Mobility (μ₀) | 6.6 x 10⁻⁶ cm² V⁻¹ s⁻¹ | Asymmetric Triphenylethylene Derivative (V1509) | acs.org |
Polymer Chemistry and Macromolecular Engineering
The versatility of this compound extends into the realm of polymer chemistry, where its structure can be leveraged to create novel macromolecular architectures with tailored properties.
Utilization as Monomeric Building Blocks in the Synthesis of Conjugated Polymers
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are at the forefront of organic electronics research. The synthesis of these materials often relies on the polymerization of functionalized monomeric units. This compound, with its reactive vinyl group and potential for functionalization on the phenyl rings, can serve as a valuable monomer for the synthesis of conjugated polymers.
Various polymerization techniques can be employed to incorporate such stilbene-like monomers into a polymer chain. For instance, precursor routes are often utilized for the synthesis of high-molecular-weight poly(p-phenylene vinylene)s (PPVs). rsc.org These methods, such as the Gilch route, involve the polymerization of α,α'-disubstituted para-xylenes in the presence of a strong base. rsc.org By designing a derivative of this compound with appropriate leaving groups, it could be readily integrated into a PPV backbone.
Another powerful method for the synthesis of conjugated polymers is the Heck coupling reaction, which can form carbon-carbon bonds between a vinyl group and an aryl halide. ecust.edu.cn This approach would allow for the copolymerization of this compound with various dihaloaromatic compounds, leading to a wide range of conjugated polymers with tunable electronic and optical properties. The incorporation of the bulky phenyl and phenylethenyl substituents can also enhance the solubility of the resulting polymers, which is a crucial factor for their processability into thin films for device fabrication.
Incorporation into Extended π-Conjugated Polymer Architectures
The integration of this compound units into a polymer backbone leads to the formation of extended π-conjugated systems. The degree of conjugation, and thus the electronic properties of the polymer, can be finely tuned by controlling the chemical structure of the repeating units and their connectivity. The presence of the phenylethenyl side group in the monomer can introduce a three-dimensional aspect to the polymer architecture, potentially disrupting excessive intermolecular aggregation and leading to improved solubility and film-forming properties.
The synthesis of hyperbranched PPV derivatives has been shown to yield polymers with high molecular weights, excellent solubility, and good thermal stability. nih.gov By employing a multifunctional monomer derived from this compound, it is conceivable to create hyperbranched or dendritic polymer structures. These architectures can offer advantages over their linear counterparts, such as lower solution viscosity and a higher density of functional groups at the periphery. The unique photophysical properties of the monomer unit would be imparted to the resulting macromolecule, opening up possibilities for applications in light-emitting devices, sensors, and organic photovoltaics. The ability to create well-defined, extended π-conjugated polymer architectures through the strategic use of monomers like this compound is a testament to the importance of molecular design in advancing the field of materials science.
| Polymerization Method | Description | Potential for this compound |
| Gilch Route | Base-mediated polymerization of α,α'-disubstituted para-xylenes. | Functionalized derivatives could serve as monomers for PPV synthesis. |
| Heck Coupling | Palladium-catalyzed reaction between a vinyl group and an aryl halide. | The vinyl group allows for copolymerization with various dihaloaromatics. |
| Precursor Routes | Synthesis of a processable precursor polymer followed by a conversion step. | Can lead to high-molecular-weight, intractable conjugated polymers. |
Synthesis of Hyperbranched and Crosslinked Polymer Systems through Polymerization Reactions
The multifunctionality inherent in the structure of this compound and its derivatives allows for its use as a monomer in the synthesis of complex, three-dimensional polymer architectures such as hyperbranched polymers and crosslinked networks. These materials are of significant interest due to their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups compared to their linear counterparts.
Hyperbranched polymers based on TPE cores can be synthesized through various polymerization strategies. One notable method involves the consecutive C-H vinylation reactions of a TPE core with a molecule like a triphenylethenyl triazene. rsc.org This approach allows for the controlled growth of polyarylethene branches from the central TPE-like unit. Another effective strategy is the polymerization of TPE-containing diynes, which can be catalyzed by transition metals like tantalum pentabromide (TaBr₅) to yield high molecular weight hyperbranched polymers. rsc.org The resulting polymers often retain reactive peripheral groups, such as unreacted triple bonds, which can be subsequently utilized for crosslinking. rsc.org This post-polymerization modification can be initiated by stimuli like UV irradiation, transforming the soluble hyperbranched polymer into a robust, insoluble network. rsc.org
The incorporation of the biphenyl (B1667301) moiety in this compound provides additional avenues for creating crosslinked systems. Biphenyl-containing monomers can be used to generate covalently crosslinked polymers through free-radical polymerization. nih.gov These networks can exhibit unique properties arising from noncovalent intramolecular interactions between the biphenyl side groups, which can act as noncovalent crosslinks, influencing the material's swelling behavior and mechanical properties. nih.govuky.edu
Table 1: Comparison of Polymerization Methods for TPE-based Hyperbranched Systems
| Polymerization Method | Monomer Type | Catalyst/Initiator | Key Features of Resulting Polymer |
|---|---|---|---|
| Consecutive C-H Vinylation rsc.org | Tetraphenylethene & Triazene | Acid-induced | "Traceless" synthesis, variable polymer size, size-dependent luminescence. |
| Alkyne Cyclotrimerization rsc.org | TPE-containing diyne | TaBr₅ | High molecular weight (Mw up to 157,800), high yield, peripheral triple bonds for crosslinking. |
| Conjugation to Polymer Backbone researchgate.net | TPE moieties & Hyperbranched Polyglycidols | Boronate ester cross-linkers | Excellent AIE characteristics, self-assembly into stable nanosized aggregates. |
Nonlinear Optical (NLO) Materials Based on Extended Conjugation
The extended π-conjugation present in this compound makes it a promising candidate for nonlinear optical (NLO) applications. Organic NLO materials are of great interest for technologies like optical data storage, image processing, and optical switching due to their fast response times and high nonlinear polarizability. nih.gov The NLO response in these molecules arises from the delocalization of π-electrons across the conjugated framework, which can be polarized by an external electric field, such as that from a high-intensity laser. nih.gov
Derivatives of TPE have been shown to exhibit significant NLO activity, particularly in the crystalline state. scispace.com The specific NLO response is highly dependent on the wavelength of the incident light. For instance, TPE crystals can exhibit two-photon excited fluorescence (TPF) when excited with near-infrared light in the 700-800 nm range, and three-photon excited fluorescence (3PF) when pumped at wavelengths between 800 nm and 840 nm. scispace.com At wavelengths longer than 840 nm, second-harmonic generation (SHG) becomes the dominant NLO phenomenon. scispace.com This wavelength-dependent behavior is attributed to the matching between the incident photon energy and the excitation energy threshold of the molecule. scispace.com
The efficiency of NLO materials can be quantified by their hyperpolarizability. Theoretical and experimental studies on related phenylethylene derivatives show that extending the π-conjugated system and introducing donor-acceptor groups can significantly enhance NLO properties. researchgate.net For example, stilbene derivatives, which share structural similarities, have been investigated for SHG, with some polymorphs showing NLO activity over 32 times that of the urea (B33335) reference standard. rsc.org The non-centrosymmetric arrangement of chromophores in the solid state is crucial for achieving high SHG activity. rsc.org
Table 2: Wavelength-Dependent NLO Properties of Tetraphenylethene (TPE) Crystals
| Excitation Wavelength Range | Dominant NLO Phenomenon | Description |
|---|---|---|
| 700 nm – 800 nm scispace.com | Two-Photon Fluorescence (TPF) | Absorption of two photons simultaneously to reach an excited state, followed by fluorescence. |
| 800 nm – 840 nm scispace.com | Three-Photon Fluorescence (3PF) | Absorption of three photons simultaneously to reach an excited state, followed by fluorescence. |
| > 840 nm scispace.com | Second-Harmonic Generation (SHG) | Two photons with the same frequency are combined to generate a new photon with twice the energy. |
Fabrication of Micro/Nanostructured Materials (e.g., organic nanoparticles, microporous polymers)
The unique aggregation-induced emission (AIE) property of TPE and its derivatives, including this compound, is central to their use in fabricating fluorescent micro and nanostructured materials. In dilute solutions, these molecules are typically non-emissive due to the dissipation of energy through intramolecular rotations of their phenyl rings. ust.hk However, upon aggregation in poor solvents or in the solid state, these rotations are restricted, blocking non-radiative decay pathways and causing the molecules to become highly fluorescent. ust.hk
This AIE characteristic is widely exploited to create fluorescent organic nanoparticles (FONs). nih.gov FONs can be prepared through various self-assembly methods. For example, TPE derivatives can be conjugated to polymers such as ε-polylysine or chitosan; the resulting amphiphilic bioconjugates then self-assemble in aqueous solutions to form stable, highly fluorescent nanoparticles with uniform morphologies. nih.govresearchgate.net These nanoparticles often have diameters in the range of 100-200 nm and show excellent water dispersibility and biocompatibility, making them suitable for applications like cell imaging. nih.gov Another approach involves using TPE derivatives as surface ligands to cap inorganic nanocrystals, which can induce the assembly of the nanocrystals into ordered superstructures. rsc.org
Beyond nanoparticles, TPE-like structures can be used as building blocks for conjugated microporous polymers (CMPs). These materials possess high Brunauer-Emmett-Teller (BET) surface areas and are attractive for applications in adsorption and separation. rsc.org CMPs can be synthesized via methods like palladium-catalyzed Sonogashira-Hagihara cross-coupling reactions. For instance, (E)-1,2-diphenylethene-based monomers have been used to create CMPs with high surface areas (up to 1400 m²/g) and excellent thermal stability. rsc.org Similarly, polyphenylenes with ultramicroporous structures (pore size ≤ 0.6 nm) and high surface areas (up to 751 m²/g) can be synthesized through Diels-Alder polycondensation of multifunctional ethynyl-containing monomers. nih.gov The biphenyl group within this compound can also be used as a precursor for hyper-crosslinked polymers, yielding micro-mesoporous materials with high surface areas (e.g., 1088 m²/g) suitable for environmental remediation. hbku.edu.qa
Table 3: Properties of Materials Fabricated from TPE and Related Derivatives
| Material Type | Fabrication Method | Key Monomer/Precursor | Resulting Properties |
|---|---|---|---|
| Fluorescent Organic Nanoparticles (FONs) nih.gov | Schiff base condensation & self-assembly | Tetraphenylethene & ε-polylysine | Uniform morphology (100-200 nm), high water dispersibility, intense fluorescence. |
| Conjugated Microporous Polymers (CMPs) rsc.org | Sonogashira Cross-Coupling | (E)-1,2-Diphenylethene derivatives | High BET surface area (up to 1400 m²/g), high thermal stability. |
| Ultramicroporous Polyphenylenes nih.gov | Diels-Alder Polycondensation | Multifunctional ethynyl monomers | Soluble, surface area up to 751 m²/g, uniform ultramicropores (≤ 0.6 nm). |
| Hyper-crosslinked Polymers hbku.edu.qa | Microwave-assisted Friedel-Crafts | Biphenyl & FDA crosslinker | High surface area (1088 m²/g), micro-mesoporous structure. |
Supramolecular Chemistry Involving 1,4 Diphenyl 2 1 Phenylethenyl Benzene
Molecular Recognition and Host-Guest Interactions
Molecular recognition involving TPE derivatives like 1,4-Diphenyl-2-(1-phenylethenyl)benzene is a key area of study, leveraging their structural and electronic properties to bind specific guest molecules. The V-like clefts between the aryl rings of the TPE core make these compounds promising hosts. researchgate.net Macrocyclic hosts, in turn, can recognize and encapsulate TPE derivatives, modulating their photophysical properties.
A prominent strategy involves the use of macrocycles such as cucurbit[n]urils (CB[n]) and pillar[n]arenes to form host-guest complexes with TPE-based molecules. oaepublish.comsemopenalex.org These interactions are driven by a combination of hydrophobic effects, electrostatic interactions, and CH–π interactions. The encapsulation of a TPE derivative within a macrocycle's cavity restricts the intramolecular rotation of its phenyl rings, leading to a significant enhancement of its fluorescence—a "turn-on" response based on the AIE mechanism. magtech.com.cnsemopenalex.org
For instance, a vinylpyridine-modified TPE derivative was shown to form a supramolecular dimer with cucurbit acs.orguril (CB acs.org) in a 2:1 host-guest ratio. oaepublish.com This complexation resulted in a marked increase in fluorescence intensity. oaepublish.com Similarly, three-dimensional octacationic cages based on TPE have been synthesized and demonstrated effective host-guest recognition of polycyclic aromatic hydrocarbons and water-soluble dyes through CH–π, π–π, and electrostatic interactions. researchgate.netnih.gov The formation of these host-guest systems not only modulates the emission properties but also enables applications in sensing and controlled release. magtech.com.cn
| Host | Guest Motif | Key Interactions | Outcome |
| Cucurbit acs.orguril (CB acs.org) | Vinylpyridine-TPE | Hydrophobic, Ion-dipole | Formation of 2:1 supramolecular dimer, fluorescence enhancement. oaepublish.com |
| TPE-based Octacationic Cage | Coronene, Sulforhodamine 101 | CH–π, π–π, Electrostatic | Encapsulation of guest, enhanced quantum yield of dye. researchgate.netnih.gov |
| Pillar researchgate.netarene | TPE-functionalized guest | Host-guest recognition | Restriction of TPE motion, "turn-on" fluorescence. semopenalex.org |
Self-Assembly Processes and Formation of Hierarchical Structures
The inherent tendency of TPE derivatives to aggregate in poor solvents drives their self-assembly into a variety of ordered nanostructures. This process is governed by a delicate balance of non-covalent interactions, including π–π stacking of the aromatic rings and solvophobic effects. researchgate.netresearchgate.net By modifying the TPE core with specific functional groups, such as peptides or fatty acids, researchers can direct the assembly process to form complex hierarchical structures. nih.govnih.gov
A notable example is the self-assembly of a TPE-capped diserine peptide (TPE-SS). acs.orgnih.govacs.org In a first step, hydrogelation leads to the formation of nanobelts. acs.orgnih.gov These primary structures can then undergo a secondary, interface-induced assembly on a silicon wafer to transform into urchin-like microstructures with nanosized spines. acs.orgnih.govacs.org This two-step, hierarchical assembly demonstrates how molecular design can control morphology from the nano- to the microscale. nih.gov
The formation of these assemblies is often accompanied by the activation of AIE, making the resulting structures highly fluorescent. nih.govnih.gov This property is invaluable for imaging and sensing applications. The morphology of the assembled structures can range from nanofibers and nanobelts to vesicles and complex urchin-shaped superstructures, depending on factors like solvent composition, temperature, and the specific chemical nature of the TPE derivative. researchgate.netnih.govresearchgate.net
| TPE Derivative | Assembly Process | Primary Structure | Hierarchical Structure |
| TPE-capped Diserine (TPE-SS) | Two-step self-assembly | Nanobelts | Urchin-like microstructures acs.orgnih.govacs.org |
| TPE-capped Dipeptides | Hydrogelation | Nanofibers, Nanobelts | Not specified |
| TPE-Ferrocene conjugate | Solvophobic effect | Aggregates | Not specified researchgate.net |
Crystal Engineering and Design of Specific Molecular Packing Modes
Crystal engineering provides a powerful tool to control the solid-state properties of TPE derivatives by directing their molecular packing. The spatial arrangement of molecules in a crystal lattice dictates crucial properties such as fluorescence quantum yield and mechanochromism (the change in color upon application of mechanical force). researchgate.net The emission properties of TPE luminogens are highly dependent on both the electronic nature of the molecule and the packing mode in the solid state. researchgate.net
The propeller-like shape of TPE molecules prevents strong π–π stacking in many cases, which contributes to their AIE characteristics. researchgate.net However, by introducing functional groups capable of forming strong intermolecular interactions like hydrogen bonds, specific and robust packing motifs can be achieved. uiowa.eduresearchgate.net For example, studies on TPE derivatives functionalized with carboxyl groups have shown that strong intermolecular hydrogen bonds lead to materials that are active for mechanochromism. researchgate.net
The molecular packing density and the integrity of the interaction network are critical. researchgate.net A porous structure or a defective hydrogen-bonded network can lead to non-radiative energy loss, quenching properties like mechanoluminescence. researchgate.net In contrast, an intact three-dimensional network with moderate packing density can effectively block these non-radiative pathways. researchgate.net Therefore, crystal engineering allows for the fine-tuning of the solid-state optical properties of materials based on the this compound motif by carefully designing intermolecular interactions to achieve desired packing arrangements. llnl.gov
Development of Chiral Supramolecular Systems and Studies on Chirality Transmission
While the parent TPE molecule is achiral, chirality can be readily introduced into supramolecular systems incorporating TPE motifs. This can be achieved either by synthesizing chiral TPE derivatives or by co-assembling achiral TPE units with chiral molecules. The study of chirality transmission—how chirality is transferred from a molecular component to a larger supramolecular assembly—is a fundamental aspect of this research. researchgate.netresearchgate.net
A fascinating example involves the construction of achiral supramolecular organic frameworks (SOFs) from TPE derivatives and cucurbit acs.orguril (CB acs.org). researchgate.netresearchgate.net These frameworks can be induced to adopt a chiral conformation upon binding chiral guests, such as peptides containing N-terminal tryptophan or phenylalanine residues. researchgate.net This induced chirality is detectable by circular dichroism (CD) spectroscopy. researchgate.net
The mechanism of this chirality transfer can be complex and multi-stepped. A "gear-driven"-type chirality transfer mechanism has been proposed, where the initial recognition event in the CB acs.org cavity induces a conformational change that propagates through the framework, ultimately forcing the TPE units to adopt a preferred right-handed (P) or left-handed (M) rotational conformation. researchgate.netresearchgate.net Such systems can serve as chiroptical sensors to recognize and distinguish between different chiral biomolecules. researchgate.net Furthermore, amphiphilic dendronized TPEs connected to a tripeptide linker have been shown to form assemblies with enhanced supramolecular chirality that can be modulated by external stimuli like temperature and pH. mdpi.com
Design Principles for Molecular Machines and Switches Incorporating this compound Motifs
The stimuli-responsive nature of TPE derivatives makes them excellent candidates for the construction of molecular machines and switches. grc.orgyoutube.com The core design principle revolves around controlling the AIE effect; the system is designed to switch between a non-emissive "off" state (where intramolecular rotation is free) and a highly emissive "on" state (where rotation is restricted). oaepublish.comchinesechemsoc.org This switching can be triggered by various external stimuli, including the binding of a guest molecule, a change in solvent polarity, temperature, pH, or light. chinesechemsoc.orgmdpi.com
Supramolecular approaches are central to these designs. For example, host-guest complexation can be used to reversibly restrict and de-restrict the rotation of the TPE phenyl rings, creating a fluorescence switch. magtech.com.cn Two different tetrapyridyl-substituted TPEs have been synthesized whose fluorescence emission was found to be switchable as a function of solvent mixture and pH. uiowa.edu
Hybrid molecular switches have also been developed. By combining a TPE unit with other photochromic molecules, multi-state, multi-responsive systems can be created. The TPE moiety acts as both a structural scaffold and a fluorescent reporter of the machine's state. These systems represent foundational steps toward developing more complex molecular machinery for applications in sensing, data storage, and smart materials. grc.org
Conclusion and Future Outlook
Summary of Key Academic Research Findings on 1,4-Diphenyl-2-(1-phenylethenyl)benzene
Based on the principles established for TPE and its derivatives, this compound is anticipated to be a prominent example of an Aggregation-Induced Emission (AIE) luminogen (AIEgen). The core concept of AIE describes a phenomenon where non-emissive or weakly fluorescent molecules are induced to emit light strongly upon aggregation or in the solid state. european-mrs.com This counterintuitive effect is typically attributed to the Restriction of Intramolecular Motion (RIM), a mechanism that includes the restriction of intramolecular rotation and vibration in the aggregated state. rsc.orgnih.gov
For this compound, the multiple phenyl rings attached to the central ethenyl bridge are expected to undergo active rotational and vibrational motions when the molecule is dissolved in a good solvent. These motions provide non-radiative pathways for excited-state decay, effectively quenching fluorescence. However, in an aggregated state (e.g., in a poor solvent, as a nanoparticle, or in a solid film), the significant steric hindrance imposed by the ortho-substituted phenyl group would severely restrict these intramolecular movements. nih.govrsc.org This physical constraint blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to strong light emission. european-mrs.com
Studies on structurally similar compounds, such as 1,4-bis(2,2-diphenylethenyl)benzene, confirm that this class of materials exhibits a dramatic increase in photoluminescence efficiency when transitioning from a solution to a solid state. journal-spqeo.org.ua The asymmetric nature of this compound could also lead to unique packing modes in the solid state, potentially influencing its emission wavelength and quantum yield. researchgate.netacs.orgcolab.ws The primary applications explored for such AIEgens include organic light-emitting diodes (OLEDs), chemical sensors, and biomedical probes. rsc.orgresearchgate.net
Identification of Emerging Research Directions and Unaddressed Challenges
While the foundational AIE properties of molecules like this compound can be predicted, several exciting research avenues and challenges remain.
Emerging Research Directions:
Advanced Optoelectronic Devices: A key direction is the incorporation of this molecule into sophisticated OLEDs. researchgate.net Its predicted high solid-state quantum yield makes it a candidate for a non-doped emitting layer, which can simplify device architecture and reduce costs. eenewseurope.com Further research could focus on tuning its emission color—potentially towards the challenging deep-blue or near-infrared spectra—by strategic functionalization of the peripheral phenyl rings.
Smart Sensors and Probes: The "turn-on" fluorescence nature of AIEgens is ideal for developing highly sensitive chemosensors and biosensors. rsc.orgnih.gov Future work could involve designing derivatives of this compound that can selectively bind to specific ions, explosives, or biological molecules, triggering fluorescence upon interaction. rsc.org
Biomedical Applications: AIEgens are increasingly used for cell imaging, diagnostics, and photodynamic therapy due to their high brightness, photostability, and low background signal in aqueous biological environments. researchgate.netnih.gov Research could explore the biocompatibility of nanoparticles formed from this compound and their potential for targeted in-vivo imaging or as theranostic agents. nih.govnih.gov
Mechanofluorochromism: Many TPE derivatives exhibit mechanofluorochromism, where their emission color changes in response to mechanical stimuli like grinding or shearing. Investigating this property in this compound could lead to applications in stress sensing and security inks.
Unaddressed Challenges:
Stereoselective Synthesis: The synthesis of complex TPE derivatives can be challenging, often resulting in mixtures of isomers that are difficult to separate. Developing a fully stereoselective synthesis for the pure E- or Z-isomer of this compound is a significant hurdle that needs to be overcome for consistent property evaluation. rsc.org
Device Stability and Lifetime: A major challenge for all organic electronic materials, including AIEgens, is operational stability. youtube.com For OLED applications, factors such as thermal and photochemical degradation can limit the device's lifetime, particularly for blue emitters. nih.gov Future research must address the intrinsic stability of this molecule and develop strategies to protect it within a device structure. scientific.net
Theoretical Understanding: While the RIM mechanism is widely accepted, a deeper theoretical and computational understanding of how the specific substitution pattern of this compound influences its excited-state dynamics and solid-state packing would be invaluable for designing next-generation materials with tailored properties.
Broader Implications for Advanced Materials Science and Fundamental Understanding in Organic Chemistry
The study of this compound and its analogues has profound implications that extend beyond the molecule itself.
For Advanced Materials Science: The AIE phenomenon, exemplified by this compound, represents a paradigm shift in materials design. It transforms the long-standing problem of aggregation-caused quenching into a powerful tool for creating highly efficient solid-state emitters. european-mrs.com This has revolutionized the development of "smart" materials that respond to environmental changes with a visible optical signal. The exploration of AIEgens continues to drive innovation in diverse fields, from high-efficiency solid-state lighting and flexible displays to advanced diagnostics and targeted therapies. nih.govresearchgate.net
For Fundamental Understanding in Organic Chemistry: The synthesis and characterization of sterically hindered molecules like this compound push the boundaries of synthetic organic chemistry and deepen our understanding of structure-property relationships. nih.gov The study of how molecular architecture dictates photophysical behavior provides crucial insights into non-radiative decay processes and the dynamics of excited states. It offers a tangible and vivid illustration of how controlling molecular motion at the nanoscale can profoundly impact macroscopic material properties, a core principle of modern chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
